molecular formula C12H16FN B046230 4-(4'-Fluorobenzyl)piperidine CAS No. 92822-02-1

4-(4'-Fluorobenzyl)piperidine

Cat. No.: B046230
CAS No.: 92822-02-1
M. Wt: 193.26 g/mol
InChI Key: JLAKCHGEEBPDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorobenzyl)piperidine is an organic compound belonging to the class of 4-benzylpiperidines. These compounds contain a benzyl group attached to the 4-position of a piperidine ring. The chemical formula for 4-(4-Fluorobenzyl)piperidine is C12H16FN, and it has a molecular weight of 193.26 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzyl)piperidine typically involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures . The general reaction scheme is as follows:

4-Fluorobenzyl chloride+Piperidine4-(4-Fluorobenzyl)piperidine+HCl\text{4-Fluorobenzyl chloride} + \text{Piperidine} \rightarrow \text{4-(4-Fluorobenzyl)piperidine} + \text{HCl} 4-Fluorobenzyl chloride+Piperidine→4-(4-Fluorobenzyl)piperidine+HCl

Industrial Production Methods

Industrial production of 4-(4-Fluorobenzyl)piperidine may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorobenzyl)piperidine is unique due to the presence of the fluorine atom on the benzyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity. For example, the fluorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target enzymes .

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAKCHGEEBPDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395219
Record name 4-(4'-Fluorobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92822-02-1
Record name 4-(4'-Fluorobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Fluoro-benzyl)-piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4'-Fluorobenzyl)piperidine
Reactant of Route 2
4-(4'-Fluorobenzyl)piperidine
Reactant of Route 3
4-(4'-Fluorobenzyl)piperidine
Reactant of Route 4
4-(4'-Fluorobenzyl)piperidine
Reactant of Route 5
4-(4'-Fluorobenzyl)piperidine
Reactant of Route 6
4-(4'-Fluorobenzyl)piperidine
Customer
Q & A

Q1: What makes 4-(4'-fluorobenzyl)piperidine a compound of interest for imaging studies?

A: this compound demonstrates high affinity and selectivity for the NR2B subtype of N-methyl-D-aspartate (NMDA) receptors. [, ] This makes it a valuable tool for researchers exploring the role of NR2B receptors in various neurological processes and conditions. The ability to label this compound with positron-emitting isotopes like carbon-11 and fluorine-18 further enhances its utility for in vivo imaging studies using Positron Emission Tomography (PET). [, ]

Q2: How does this compound interact with NR2B receptors?

A: While the provided research excerpts do not delve into the specific binding mechanism, they highlight the compound's high affinity for NR2B receptors. [, ] Further research, potentially involving crystallography or computational modeling, could elucidate the specific interactions between this compound and the receptor binding site.

Q3: What are the challenges associated with radiolabeling this compound?

A: The research highlights two primary challenges: achieving sufficient brain penetration for effective in vivo imaging and optimizing the radiolabeling process itself. [] Early attempts to label the compound with carbon-11 resulted in insufficient brain penetration. [] Subsequent research explored fluorine-18 labeling via various synthetic routes, achieving improved yields and purity. [, ]

Q4: What are the broader applications of this compound beyond NR2B receptor studies?

A: The research suggests that this compound serves as a valuable building block in developing enzyme inhibitors. One study explored its use in creating new tyrosinase inhibitors, enzymes involved in melanin production. [] Another investigation focused on its application in designing compounds targeting beta-secretase, an enzyme implicated in Alzheimer's disease. [] These examples demonstrate the versatility of this compound as a scaffold in medicinal chemistry for developing new therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.